N-(cyclohex-1-en-1-yl)formamide
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Overview
Description
N-(cyclohex-1-en-1-yl)formamide is an organic compound with the molecular formula C7H11NO. It is a formamide derivative where the formamide group is attached to a cyclohexene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohex-1-en-1-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The process involves the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-1-en-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(cyclohex-1-en-1-yl)formic acid.
Reduction: Reduction reactions can convert it to N-(cyclohex-1-en-1-yl)methanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-(cyclohex-1-en-1-yl)formic acid.
Reduction: N-(cyclohex-1-en-1-yl)methanamine.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohex-1-en-1-yl)formamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-(cyclohex-1-en-1-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can bind to and alter the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar in structure but with an oxime group instead of a formamide group.
Cyclohexanone: Lacks the formamide group, making it less reactive in certain chemical reactions.
N-(cyclohex-1-en-1-yl)methanamine: A reduced form of N-(cyclohex-1-en-1-yl)formamide.
Uniqueness
This compound is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(cyclohexen-1-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTTQUPBFWRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399868 |
Source
|
Record name | N-Cyclohex-1-en-1-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40652-40-2 |
Source
|
Record name | N-Cyclohex-1-en-1-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Cyclohexenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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